N-(2,5-dimethylphenyl)ethanesulfonamide

Description

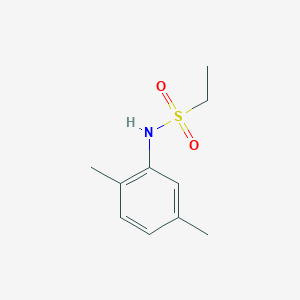

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.3 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)ethanesulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-4-14(12,13)11-10-7-8(2)5-6-9(10)3/h5-7,11H,4H2,1-3H3 |

InChI Key |

KGDNZSARZOGTCT-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)NC1=C(C=CC(=C1)C)C |

Canonical SMILES |

CCS(=O)(=O)NC1=C(C=CC(=C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2,5 Dimethylphenyl Ethanesulfonamide

General Synthetic Strategies for Sulfonamide Formation

The construction of the sulfonamide bond (R-SO₂-NR'R'') is a cornerstone of organic and medicinal chemistry. acs.org Methodologies have evolved from classical, robust reactions to more sophisticated and efficient modern techniques.

The most traditional and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govwikipedia.org This reaction, often called sulfonylation, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. Typically, a base such as pyridine (B92270) is added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct. wikipedia.org This classic approach is the basis of the Hinsberg reaction, a chemical test used to distinguish between primary, secondary, and tertiary amines. wikipedia.org

Another established route involves the reaction of sulfonic acids with amines. However, this requires activation of the sulfonic acid, often with reagents like thionyl chloride or phosphorus pentachloride, to convert the hydroxyl group into a better leaving group, effectively generating the sulfonyl chloride in situ. orgsyn.org

Modern synthetic chemistry has introduced a variety of innovative methods for forming sulfonamide bonds, often with improved efficiency, milder conditions, and broader substrate scope.

Metal-Catalyzed Cross-Coupling Reactions: The Chan-Lam coupling reaction, for instance, utilizes copper catalysts to form the S-N bond between sulfamoyl azides and arylboronic acids. researchgate.net Palladium-catalyzed reactions have also been developed, enabling the coupling of amines with aryl halides, although the lower nucleophilicity of sulfonamides compared to simple amines can present a challenge. thieme-connect.com

One-Pot Syntheses from Thiols and Nitroarenes: To bypass the need for pre-functionalized and sometimes unstable sulfonyl chlorides, methods starting from more readily available precursors have been developed. rsc.org One such strategy involves the oxidative coupling of thiols with amines. thieme-connect.comrsc.org Another approach uses readily available nitroarenes as the nitrogen source, reacting them with sodium arylsulfinates in the presence of an iron catalyst and a reductant. organic-chemistry.org This method is advantageous as it avoids the use of potentially genotoxic aromatic amines. organic-chemistry.org

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: A powerful click chemistry approach, SuFEx, has been adapted for sulfonamide synthesis. acs.org This strategy involves reacting sulfonyl fluorides with amines. The high stability of sulfonyl fluorides and the favorable thermodynamics of the reaction make this a highly reliable and versatile method. thieme-connect.com

Electrochemical Synthesis: Electrochemical methods offer a green alternative by using electricity to drive the reaction, minimizing the need for chemical oxidants or reagents. researchgate.net These reactions can be used to synthesize sulfonamides from thiols and amines under mild conditions. researchgate.net

Specific Synthesis of N-(2,5-dimethylphenyl)ethanesulfonamide and Related Ethanesulfonamide (B75362) Derivatives

The synthesis of the target compound, this compound, follows the classical sulfonylation pathway, relying on the reaction between its key precursors.

The direct synthesis of this compound is achieved by reacting ethanesulfonyl chloride with 2,5-dimethylaniline. nih.gov

Ethanesulfonyl Chloride: This precursor is a crucial reagent for introducing the ethanesulfonyl group. It can be prepared through several methods, including the reaction of ethane (B1197151) with sulfur dioxide and chlorine in the vapor phase, often in the presence of actinic light. google.com Another common laboratory preparation involves reacting methanesulfonic acid with thionyl chloride. orgsyn.org Industrial methods may involve the chlorination of mercaptans or disulfides in aqueous solvents. nih.gov

2,5-Dimethylaniline (2,5-Xylidine): This aromatic amine is the nitrogen source. It is typically produced by the nitration of p-xylene (B151628) to form 1,4-dimethyl-2-nitrobenzene, followed by the catalytic hydrogenation of the nitro group to the amine. wikipedia.org It is a commercially available liquid used in the synthesis of various dyes and other organic compounds. wikipedia.orgsigmaaldrich.com

| Precursor | Chemical Formula | Molar Mass (g/mol) | Key Synthetic Route |

|---|---|---|---|

| Ethanesulfonyl chloride | C₂H₅ClO₂S | 128.58 | Reaction of ethanesulfonic acid with thionyl chloride orgsyn.org |

| 2,5-Dimethylaniline | C₈H₁₁N | 121.18 | Nitration of p-xylene followed by reduction wikipedia.org |

Optimizing the synthesis of this compound involves systematically adjusting reaction parameters to maximize yield and purity while minimizing reaction time and byproducts. Based on general principles of sulfonamide synthesis, several factors are critical. acs.orgresearchgate.net

Base: The choice and amount of base are crucial for neutralizing the HCl byproduct. wikipedia.org While pyridine is classic, other organic bases or even inorganic bases like sodium carbonate in aqueous media can be used, particularly in greener protocols. wikipedia.orgmdpi.com

Solvent: The solvent must dissolve the reactants and be inert under the reaction conditions. Dichloromethane, chloroform, or diethyl ether are common choices. nih.govacs.org The choice of solvent can also influence the reaction rate and work-up procedure.

Temperature: The reaction is often performed at room temperature or with gentle heating. nih.gov Controlling the temperature is important to prevent side reactions or decomposition of the reactants or product.

Stoichiometry: Using a slight excess of one reagent (often the amine or sulfonyl chloride) can drive the reaction to completion, but may complicate purification. Equimolar amounts are often used in optimized or greener procedures. rsc.org

| Parameter | Condition | Rationale / Impact on Yield |

|---|---|---|

| Solvent | Aprotic (e.g., DCM, Chloroform) vs. Protic (e.g., Water) | Aprotic solvents are traditional. Water is a green alternative but may require a phase transfer catalyst or specific conditions to be effective. acs.org |

| Base | Pyridine, Triethylamine, Na₂CO₃ | Efficiently scavenges HCl byproduct, driving the reaction forward. The choice can affect work-up and environmental impact. wikipedia.orgmdpi.com |

| Temperature | 0 °C to Reflux | Lower temperatures can improve selectivity and reduce side reactions. Heating can increase the reaction rate but may lead to lower yields if reactants are unstable. nih.gov |

| Reactant Ratio | Equimolar vs. Slight Excess | Equimolar ratios are ideal for atom economy. rsc.org A slight excess of the amine can ensure all the sulfonyl chloride is consumed. |

Advancements in Green Chemistry Methodologies for Sulfonamide Synthesis

In line with the principles of sustainable development, significant efforts have been made to develop environmentally benign methods for sulfonamide synthesis. researchgate.net These "green" approaches aim to reduce waste, eliminate hazardous substances, and improve energy efficiency.

Key advancements include:

Use of Water as a Solvent: Water is an ideal green solvent due to its safety, availability, and low environmental impact. mdpi.com Syntheses of sulfonamides have been successfully performed in aqueous media, often using sodium carbonate as a base, which simplifies product isolation to simple filtration after acidification. mdpi.comrsc.orgsci-hub.se

Solvent-Free Reactions: Performing reactions under neat (solvent-free) conditions, sometimes assisted by microwave or ultrasound irradiation, represents a highly efficient and green strategy. nih.gov This minimizes solvent waste, which is a major contributor to the environmental footprint of chemical processes.

Catalytic Approaches: The use of recyclable catalysts, such as magnetic nanoparticles (e.g., CuFe₂O₄@SiO₂), allows for easy separation of the catalyst from the reaction mixture and its reuse, reducing waste and cost. biolmolchem.com

Alternative Reagents: Modern methods seek to replace hazardous reagents like sulfonyl chlorides. researchgate.net Strategies include the one-pot synthesis from thiols or the use of nitroarenes, which avoids the need to handle corrosive and toxic intermediates. organic-chemistry.orgresearchgate.net Flow chemistry, where reactants are continuously pumped through a reactor, offers a safe, scalable, and efficient alternative to traditional batch processing for sulfonamide synthesis. acs.org

| Aspect | Traditional Method | Green Alternative |

|---|---|---|

| Solvent | Volatile organic solvents (e.g., DCM, chloroform) nih.gov | Water, PEG, or solvent-free conditions acs.orgrsc.org |

| Reagents | Sulfonyl chlorides wikipedia.org | Thiols, nitroarenes, sulfonyl fluorides thieme-connect.comrsc.orgorganic-chemistry.org |

| Base | Organic bases (e.g., pyridine) wikipedia.org | Inorganic bases (e.g., Na₂CO₃) or no base mdpi.comrsc.org |

| Process | Batch processing | Flow chemistry, use of recyclable catalysts acs.orgbiolmolchem.com |

Systematic Derivatization and Functionalization Strategies for the this compound Scaffold

The this compound molecule possesses three key regions amenable to chemical modification: the sulfonamide nitrogen, the 2,5-dimethylphenyl ring, and the ethyl group. A systematic approach to derivatization involves the selective functionalization of each of these sites.

The nitrogen atom of the sulfonamide group is a primary site for derivatization, most commonly through N-alkylation and N-arylation reactions. These transformations can significantly alter the steric and electronic properties of the molecule.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through various methods. A common approach involves the reaction of the parent sulfonamide with an alkyl halide in the presence of a base. More advanced and milder techniques, such as the use of alcohols as alkylating agents under manganese catalysis, have also been developed. organic-chemistry.orgacs.org These "borrowing hydrogen" methodologies offer an environmentally benign alternative to traditional alkylation with alkyl halides. organic-chemistry.org

Interactive Table: N-Alkylation of this compound

| Alkylating Agent | Catalyst/Base | Product | Reference |

| Benzyl bromide | K₂CO₃ | N-benzyl-N-(2,5-dimethylphenyl)ethanesulfonamide | acs.org |

| Methyl iodide | NaH | N-methyl-N-(2,5-dimethylphenyl)ethanesulfonamide | organic-chemistry.org |

| Ethanol | Mn(I) PNP pincer complex | N-ethyl-N-(2,5-dimethylphenyl)ethanesulfonamide | organic-chemistry.orgacs.org |

| Isopropyl alcohol | FeCl₃·6H₂O/glycerol | N-isopropyl-N-(2,5-dimethylphenyl)ethanesulfonamide | researchgate.net |

N-Arylation: The synthesis of N,N-diaryl or N-alkyl-N-arylsulfonamides can be accomplished through modern cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for forming carbon-nitrogen bonds between aryl halides and amines, including sulfonamides. nih.govwikipedia.orgorganic-chemistry.org This method is known for its broad substrate scope and functional group tolerance. wikipedia.org Another significant method is the Chan-Lam coupling, which typically employs copper catalysts to couple aryl boronic acids with N-nucleophiles. nih.govbohrium.comacs.orgresearchgate.netnih.gov Transition-metal-free approaches using o-silylaryl triflates have also been reported as a mild and efficient alternative for N-arylation of sulfonamides. nih.govnih.govacs.orgacs.org

Interactive Table: N-Arylation of this compound

| Arylating Agent | Catalyst System | Product | Reference |

| Phenylboronic acid | CuCl | N-phenyl-N-(2,5-dimethylphenyl)ethanesulfonamide | nih.govacs.org |

| 4-Chlorophenyl bromide | Pd(OAc)₂ / BINAP | N-(4-chlorophenyl)-N-(2,5-dimethylphenyl)ethanesulfonamide | nih.gov |

| o-Silylaryl triflate | CsF | N-(aryl)-N-(2,5-dimethylphenyl)ethanesulfonamide | nih.govnih.govacs.orgacs.org |

| Pyridylboronic acid | CuBr₂ | N-(pyridin-3-yl)-N-(2,5-dimethylphenyl)ethanesulfonamide | bohrium.com |

The 2,5-dimethylphenyl ring is susceptible to electrophilic aromatic substitution, and its substitution pattern can be further diversified through modern cross-coupling techniques.

Electrophilic Aromatic Substitution: The aniline-derived ring in this compound is activated towards electrophilic attack by the electron-donating nature of the sulfonamide group and the two methyl groups. byjus.comlibretexts.org This directs incoming electrophiles primarily to the ortho and para positions relative to the sulfonamide group. However, the existing methyl groups at positions 2 and 5 sterically hinder some positions, leading to a degree of regioselectivity. Reactions such as halogenation (e.g., with Br₂), nitration (e.g., with HNO₃/H₂SO₄), and sulfonation (e.g., with fuming H₂SO₄) can introduce new functional groups onto the aromatic ring. byjus.com

Interactive Table: Electrophilic Aromatic Substitution on this compound

| Reagent | Reaction Type | Potential Product | Reference |

| Br₂/FeBr₃ | Halogenation | N-(4-bromo-2,5-dimethylphenyl)ethanesulfonamide | byjus.com |

| HNO₃, H₂SO₄ | Nitration | N-(2,5-dimethyl-4-nitrophenyl)ethanesulfonamide | byjus.com |

| SO₃, H₂SO₄ | Sulfonation | 4-(N-(ethylsulfonyl)amino)-2,5-dimethylbenzenesulfonic acid | byjus.com |

Cross-Coupling Reactions: Following initial functionalization, such as halogenation, the aromatic ring can undergo a variety of palladium-catalyzed cross-coupling reactions. For instance, a brominated derivative can be coupled with boronic acids (Suzuki-Miyaura reaction) to form biaryl structures.

Directed Ortho-Metalation (DoM): The sulfonamide group can act as a directed metalation group (DMG), facilitating the deprotonation of an ortho-position by a strong base like n-butyllithium, followed by quenching with an electrophile. acs.orgnih.govnih.govacs.orgwikipedia.org In the case of this compound, the positions ortho to the sulfonamide are C2 and C6. Since the C2 position is already substituted with a methyl group, metalation would likely occur at the C6 position. This strategy allows for the introduction of a wide range of substituents with high regioselectivity.

While less commonly explored, the ethyl group of the ethanesulfonamide moiety also presents opportunities for functionalization. Standard free-radical or photochemical reactions could potentially be employed to introduce functionality, such as halogens, at the alpha or beta positions of the ethyl chain. These halogenated intermediates could then serve as precursors for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Molecular Structure, Conformational Analysis, and Advanced Spectroscopic Characterization

Crystallographic Analysis and Solid-State Conformations

Direct single-crystal X-ray diffraction data for N-(2,5-dimethylphenyl)ethanesulfonamide is not currently available. However, the crystal structure of N-(2,5-dimethylphenyl)benzenesulfonamide offers significant insights into the likely solid-state conformation of the target molecule.

For N-(2,5-dimethylphenyl)benzenesulfonamide, crystallographic studies have revealed a monoclinic crystal system. nih.gov The key structural features include the relative orientation of the aromatic rings and the conformation of the sulfonamide linkage. In the solid state, the molecule is bent at the sulfur atom. nih.gov

A critical parameter in the structure of these N-aryl sulfonamides is the torsion angle of the C—SO2—NH—C segment. In the case of N-(2,5-dimethylphenyl)benzenesulfonamide, this torsion angle is 62.7(2)°. nih.gov This indicates a gauche conformation of the N-C bond relative to the S=O bonds. Furthermore, the two aromatic rings are tilted with respect to each other, with a dihedral angle of 40.4(1)°. nih.gov The solid-state packing of this analog is characterized by the formation of inversion dimers through intermolecular N—H⋯O hydrogen bonds. nih.gov

Based on this data, it is reasonable to predict that this compound would adopt a similar bent conformation at the sulfur atom in the solid state. The ethyl group, being less sterically demanding than a phenyl group, might lead to slight variations in bond angles and torsion angles around the sulfonamide core. However, the fundamental conformational preferences are expected to be similar. The presence of the N-H proton suggests that hydrogen bonding will also play a significant role in the crystal packing of the ethanesulfonamide (B75362) derivative.

Table 1: Comparative Crystallographic Data of N-(2,5-dimethylphenyl)benzenesulfonamide

| Parameter | Value |

| Crystal System | Monoclinic |

| C—SO2—NH—C Torsion Angle | 62.7(2)° |

| Dihedral Angle Between Rings | 40.4(1)° |

| Key Intermolecular Interaction | N—H⋯O Hydrogen Bonds |

Computational and Experimental Conformational Analysis in Diverse Media

In the absence of direct experimental data for this compound in solution, computational modeling provides a powerful tool to explore its conformational landscape. The conformational preferences of N-aryl amides and sulfonamides in solution are influenced by factors such as electronic effects, steric hindrance, and solvent interactions. nih.gov

Computational studies on related sulfonamides have shown that the potential energy surface around the S-N bond is relatively flat, allowing for a range of conformations. nih.gov For this compound, the primary conformational flexibility would arise from the rotation around the S-N and N-C(aryl) bonds. The presence of two methyl groups on the phenyl ring introduces steric constraints that will influence the preferred orientation of the aryl group relative to the sulfonamide moiety.

It is anticipated that in both gaseous and solution phases, conformers that minimize the steric repulsion between the ethylsulfonyl group and the ortho-methyl group of the dimethylphenyl ring will be energetically favored. The cis and trans conformations of the amide bond in N-methyl aromatic amides are known to be influenced by the degree of coplanarity of the aromatic moiety and the amide plane. nih.gov A similar principle can be applied here, where the planarity of the N-(2,5-dimethylphenyl) group with the sulfonamide plane will be a key determinant of the conformational preference.

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable in determining the solution-state conformation. For instance, Nuclear Overhauser Effect (NOE) experiments could provide through-space correlations between protons of the ethyl group and the aromatic ring, thereby defining their relative orientation.

Application of Advanced Spectroscopic Techniques for Detailed Structural Elucidation

A combination of advanced spectroscopic techniques would be necessary for the complete structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the phenyl ring, the methylene and methyl protons of the ethyl group, and the N-H proton. The chemical shift of the N-H proton would be sensitive to solvent and concentration due to hydrogen bonding.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon environments within the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nature of the ethanesulfonamide group.

2D NMR: Techniques such as COSY, HSQC, and HMBC would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by specific vibrational modes. Key absorptions would include:

N-H stretching vibrations, typically in the range of 3200-3300 cm⁻¹.

Asymmetric and symmetric stretching vibrations of the SO₂ group, expected to appear as strong bands around 1330-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

C-H stretching vibrations of the aromatic and aliphatic groups.

S-N stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The exact mass obtained from high-resolution mass spectrometry would confirm the elemental composition of this compound.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, likely recorded in a solvent like ethanol or methanol, would show absorption bands corresponding to the electronic transitions within the dimethylphenyl chromophore. The attachment of the ethanesulfonamide group would be expected to cause a slight shift in the absorption maxima compared to 2,5-dimethylaniline.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals for aromatic, methyl, ethyl, and N-H protons |

| ¹³C NMR | Resonances for all unique carbon atoms |

| IR | N-H stretch (~3250 cm⁻¹), SO₂ stretches (~1340, ~1150 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₀H₁₅NO₂S |

| UV-Vis | Absorption bands characteristic of the substituted benzene ring |

Theoretical Calculations of Molecular Geometry and Electronic Properties

Theoretical calculations, particularly using Density Functional Theory (DFT), can provide detailed insights into the molecular geometry and electronic properties of this compound. nih.govresearchgate.net

Molecular Geometry: DFT calculations at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) can be used to optimize the molecular geometry of the compound. nih.gov These calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer(s). It is expected that the calculated geometry would show a non-planar arrangement around the sulfur atom, consistent with VSEPR theory, and a specific orientation of the 2,5-dimethylphenyl group to minimize steric interactions.

Electronic Properties: Computational methods can also be used to determine various electronic properties:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap provides an indication of the chemical reactivity and kinetic stability of the molecule.

Molecular Electrostatic Potential (MEP): The MEP surface would map the electron density distribution, highlighting the electrophilic and nucleophilic regions of the molecule. The oxygen atoms of the sulfonyl group and the nitrogen atom are expected to be regions of high electron density.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

These theoretical calculations, when correlated with experimental spectroscopic data, provide a powerful and comprehensive understanding of the structural and electronic characteristics of this compound. researchgate.net

Structure Activity Relationship Sar and Rational Design Principles for N 2,5 Dimethylphenyl Ethanesulfonamide Analogues

Elucidation of Structural Determinants for Molecular Interaction

The sulfonamide moiety (-SO₂NH-) is a critical pharmacophore in many biologically active compounds. mdpi.com It can act as a hydrogen bond donor through the NH group and a hydrogen bond acceptor via the two oxygen atoms. This dual capacity allows for a variety of interactions with receptor sites. The geometry of the sulfonamide group, specifically the bond angles and lengths, influences the orientation of the molecule within a binding pocket.

The N-(2,5-dimethylphenyl) group is a significant determinant of the molecule's steric and electronic properties. The aromatic ring itself can participate in π-π stacking or hydrophobic interactions with the target protein. nih.gov The positions of the two methyl groups on the phenyl ring are crucial. The 2,5-dimethyl substitution pattern creates a specific steric profile that can either be favorable for fitting into a particular binding pocket or cause steric hindrance, thereby preventing effective binding. This substitution also influences the electronic distribution within the phenyl ring, which can affect its interaction with electron-rich or electron-deficient regions of a receptor.

Studies on related N-arylsulfonamides have shown that the nature and position of substituents on the aryl ring are critical for biological activity. nih.gov For instance, the presence of electron-withdrawing or electron-donating groups can modulate the pKa of the sulfonamide nitrogen, which can be important for its ionization state and binding characteristics at physiological pH.

Principles of Rational Design for N-(2,5-dimethylphenyl)ethanesulfonamide Analogues

Rational drug design for analogues of this compound is guided by an understanding of its SAR. The primary goal is to systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Key strategies for the rational design of analogues include:

Modification of the Phenyl Ring Substituents: The 2,5-dimethylphenyl group can be altered by introducing different substituents at various positions. For example, replacing one or both methyl groups with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) can probe the steric limitations of the binding pocket. Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) can alter the electronic properties of the ring and its ability to form hydrogen bonds. nih.gov

Alteration of the Sulfonamide Linker: The ethanesulfonyl group can be replaced with other alkanesulfonyl groups (e.g., methanesulfonyl, propanesulfonyl) to investigate the impact of alkyl chain length on activity. Furthermore, the sulfonamide linker itself can be modified, for instance, by replacing it with a bioisostere to improve properties like metabolic stability.

Introduction of Additional Functional Groups: Adding functional groups that can participate in specific interactions, such as hydrogen bonding or ionic interactions, can significantly enhance binding affinity. For example, introducing a hydroxyl or carboxyl group to the phenyl ring could lead to new hydrogen bonding opportunities with the target.

The "tail approach" is a rational design strategy that has been successfully applied to sulfonamide inhibitors. nih.gov This involves appending various chemical moieties (tails) to the core scaffold to improve properties such as isoform selectivity and membrane permeability. nih.gov For this compound analogues, tails could be added to the phenyl ring or by modifying the ethanesulfonyl group to explore new interaction spaces within the target protein.

Pharmacophore Modeling of this compound and its Derivatives

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. researchgate.net A pharmacophore model for this compound and its derivatives would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A hypothetical pharmacophore model for this class of compounds could be generated based on the alignment of a set of active analogues. The key features would likely include:

A Hydrogen Bond Donor: Corresponding to the sulfonamide NH group.

Two Hydrogen Bond Acceptors: Represented by the sulfonyl oxygen atoms.

A Hydrophobic/Aromatic Feature: Defined by the 2,5-dimethylphenyl ring.

The spatial relationship between these features is critical for biological activity. The distances and angles between the pharmacophoric points define the geometry required for optimal interaction with the biological target. Such models are invaluable for virtual screening of compound libraries to identify novel molecules with the desired activity and for guiding the design of new analogues with improved potency. researchgate.net

Computational Approaches in SAR Analysis

Computational methods play a crucial role in modern SAR analysis, enabling the prediction of biological activity and the elucidation of the underlying molecular mechanisms.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For this compound analogues, a QSAR model could be developed using a dataset of compounds with known activities.

The general form of a QSAR equation is:

Biological Activity = f(Molecular Descriptors)

Where the biological activity is typically expressed as the logarithm of the inverse of the concentration required to produce a certain effect (e.g., log(1/IC₅₀)), and the molecular descriptors are numerical representations of the chemical structure.

A hypothetical QSAR study on a series of N-(substituted-phenyl)ethanesulfonamide analogues might yield an equation like:

log(1/IC₅₀) = c₁ * (logP) + c₂ * (σ) + c₃ * (Es) + constant

In this illustrative equation, logP represents the lipophilicity, σ is the Hammett constant (an electronic parameter), and Es is the Taft steric parameter. The coefficients (c₁, c₂, c₃) would be determined through statistical methods like multiple linear regression. Such a model would indicate, for example, that an increase in lipophilicity and the presence of electron-withdrawing groups on the phenyl ring are positively correlated with activity, while bulky substituents are detrimental.

To illustrate, consider the following hypothetical data for a series of this compound analogues:

| Compound | Substituent (R) on Phenyl Ring | logP | Electronic Parameter (σ) | Steric Parameter (Es) | Observed log(1/IC₅₀) |

|---|---|---|---|---|---|

| 1 | H | 2.5 | 0.00 | -1.24 | 5.2 |

| 2 | 4-Cl | 3.2 | 0.23 | -0.97 | 5.8 |

| 3 | 4-NO₂ | 2.4 | 0.78 | -2.52 | 6.1 |

| 4 | 4-OCH₃ | 2.4 | -0.27 | -0.55 | 4.9 |

| 5 | 4-C(CH₃)₃ | 4.1 | -0.20 | -1.54 | 5.1 |

This table demonstrates how different substituents would alter the molecular descriptors and, consequently, the biological activity.

The development of a robust and predictive QSAR model is highly dependent on the selection of appropriate molecular descriptors. These descriptors can be categorized into several classes:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity, such as branching indices.

Geometrical Descriptors: These are based on the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and include energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The following table provides examples of molecular descriptors that could be used in a QSAR study of this compound analogues:

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index (W) | A measure of the branching of the molecular skeleton. |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Electronic | Dipole Moment (µ) | A measure of the overall polarity of the molecule. |

| Quantum-Chemical | HOMO Energy | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| Quantum-Chemical | LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

Once a set of relevant descriptors is calculated for a series of analogues, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the predictive QSAR model. The validity and predictive power of the model are then assessed using internal and external validation techniques. A well-validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Molecular Mechanisms of Action and Specific Target Interaction Studies of N 2,5 Dimethylphenyl Ethanesulfonamide

Identification of Putative Molecular Targets

Currently, there is a notable absence of published scientific literature specifically detailing the molecular targets of N-(2,5-dimethylphenyl)ethanesulfonamide. The biological activities and interaction partners of this specific chemical entity have not been the subject of dedicated investigation. However, by examining the broader class of N-aryl sulfonamides, it is possible to postulate potential, yet unconfirmed, molecular targets and mechanisms of action. The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, suggesting that this compound could theoretically interact with a variety of biological molecules.

Enzyme Inhibition or Activation Mechanisms

While no studies have directly assessed the effect of this compound on any enzyme, the sulfonamide scaffold is a well-established motif in the design of enzyme inhibitors. Research into structurally related compounds provides a basis for speculating on its potential enzyme-inhibitory activities.

Sulfonamide derivatives have been extensively explored as inhibitors of several enzyme families. For instance, they are known to act as:

Kinase inhibitors: The sulfonamide group can be found in various kinase inhibitors, which are crucial in cancer therapy for disrupting signaling pathways. nih.gov Some have been designed as potential inhibitors of serine-threonine kinases, such as cyclin-dependent kinase 2 (CDK2). nih.gov

Carbonic anhydrase inhibitors: This is a classic role for sulfonamides. They can inhibit carbonic anhydrases, which are involved in pH regulation and other physiological processes. nih.gov

Urease inhibitors: Certain N-aryl-N-arylsulfonyl aminoacetohydroxamic acids have been identified as potent urease inhibitors, with a mixed mechanism of inhibition. researchgate.net

The potential for this compound to act as an enzyme inhibitor would depend on its ability to fit into the active site of a target enzyme, where the sulfonamide and the dimethylphenyl groups would form specific interactions with amino acid residues.

Table 1: Examples of Enzyme Inhibition by Structurally Related Sulfonamide Compounds

| Compound Class/Example | Target Enzyme | Observed Effect |

| N-Aryl-2-arylethenesulfonamides | Tubulin | Inhibition of polymerization |

| (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids | Urease | Reversible inhibition researchgate.net |

| 3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamide derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Inhibition nih.gov |

Receptor Binding Affinity and Ligand-Target Recognition

Specific receptor binding studies for this compound are not available in the current scientific literature. However, some ethanesulfonamide (B75362) derivatives have been developed as receptor antagonists. For example, a class of ethenesulfonamide (B1200577) and ethanesulfonamide derivatives have been identified as orally active and selective endothelin-A (ET(A)) receptor antagonists. These compounds competitively inhibit the binding of endothelin-1 (B181129) to its receptor. This suggests that the ethanesulfonamide scaffold, in combination with appropriate aromatic substitutions, can be tailored to achieve high-affinity binding to specific receptors.

The recognition of such ligands by their target receptors is governed by a combination of factors including shape complementarity, hydrogen bonding, and hydrophobic interactions. The 2,5-dimethylphenyl group of this compound would likely engage in hydrophobic interactions within a receptor's binding pocket.

Interactions with Nucleic Acids and Other Biomolecules

There is no direct evidence of this compound interacting with nucleic acids or other biomolecules. Generally, small molecules can interact with DNA and RNA through various modes, including intercalation between base pairs and binding to the major or minor grooves. Some newly synthesized sulfonamide derivatives have been explored for their DNA binding properties, with studies suggesting that they can interact with DNA via a combination of intercalative and groove binding modes. The planar aromatic ring of the 2,5-dimethylphenyl group could potentially facilitate such interactions, although this remains purely speculative without experimental data.

Biophysical Characterization of Compound-Target Interactions

A biophysical characterization of the interaction between this compound and any biological target has not been reported. Such studies are essential for a comprehensive understanding of a compound's mechanism of action.

Kinetics and Thermodynamics of Binding Events

No studies have been published on the kinetics or thermodynamics of this compound binding to a biological target. Kinetic studies would provide information on the association and dissociation rate constants (kon and koff), while thermodynamic studies would determine the changes in enthalpy (ΔH) and entropy (ΔS) upon binding. This information is crucial for understanding the nature of the binding forces and for optimizing ligand design. For other sulfonamide derivatives, molecular docking studies have been used to estimate the free energy of binding to their targets.

Structural Biology of this compound-Target Complexes

There are no available crystal structures or other structural data for this compound in complex with a biological target. Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, are vital for visualizing the precise interactions between a ligand and its target at an atomic level. Such studies would reveal the binding pose of the compound and the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. For some related sulfonamides, molecular modeling has been used to predict their binding modes within the active sites of their target proteins. researchgate.net

Cellular Pathway Modulation Investigations

Analysis of Effects on Specific Intracellular Signaling Cascades

There are no available studies that have investigated the effects of this compound on any specific intracellular signaling cascades.

Interference with Key Cellular Macromolecules

There is no available data from studies on the interference of this compound with key cellular macromolecules such as proteins, enzymes, or nucleic acids.

Preclinical in Vitro Disposition and Metabolism Research for N 2,5 Dimethylphenyl Ethanesulfonamide

Assessment of In Vitro Metabolic Stability

Metabolic stability is a critical parameter that measures the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. It is defined as the percentage of the parent compound that is lost over a specific time period when incubated with a metabolically active system springernature.com. This assessment helps in the early prediction of a drug's half-life and clearance in vivo creative-bioarray.com.

The most common in vitro test systems for this purpose are liver microsomes, which contain Phase I enzymes like cytochrome P450s, and hepatocytes, which contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic processes creative-bioarray.comspringernature.com. In a typical assay, the compound is incubated with either human liver microsomes (HLMs) or cryopreserved human hepatocytes nih.gov. Samples are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified using analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS) springernature.comnih.gov.

From the rate of disappearance of the parent compound, key parameters are calculated:

In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized.

In Vitro Intrinsic Clearance (CLint, in vitro): A measure of the metabolic capacity of the liver for the compound, calculated from the half-life thermofisher.com.

These values allow for the rank-ordering of compounds based on their metabolic lability and are used in models to predict in vivo hepatic clearance thermofisher.comcreative-bioarray.comnih.gov.

Table 1: Illustrative In Vitro Metabolic Stability Data

| Test System | Compound Concentration (µM) | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, in vitro) (µL/min/mg protein or 10^6 cells) |

|---|---|---|---|

| Human Liver Microsomes | 1 | 45 | 15.4 |

Following the determination of metabolic stability, studies are conducted to identify the chemical structures of the metabolites formed. This process, known as metabolite profiling, is essential for understanding the pathways of elimination and identifying potentially active or toxic byproducts nih.gov.

The methodology involves incubating N-(2,5-dimethylphenyl)ethanesulfonamide with liver microsomes or hepatocytes, often for a longer duration to allow for the accumulation of metabolites. The resulting mixture is then analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography nih.gov. Advanced data analysis techniques, such as orthogonal projections to latent structures discriminant analysis (OPLS-DA), can be employed to distinguish potential metabolites from the complex background matrix nih.gov. The chemical structures of these validated metabolites are then elucidated based on their mass-to-charge ratio (m/z) and fragmentation patterns from tandem mass spectrometry (MS/MS) analysis nih.gov.

Table 2: Example of Metabolite Identification for a Parent Compound

| Metabolite ID | Retention Time (min) | Observed m/z [M+H]+ | Proposed Biotransformation |

|---|---|---|---|

| M1 | 3.8 | 230.1055 | Hydroxylation (+16 Da) |

| M2 | 4.2 | 244.0849 | Dihydroxylation (+32 Da) |

Biotransformation is the process by which the body chemically alters xenobiotics, primarily in the liver, to facilitate their excretion nih.gov. This process occurs in two main phases nih.gov:

Phase I Reactions: These introduce or expose functional groups on the parent molecule. The most common Phase I reactions are oxidation, reduction, and hydrolysis, which are primarily catalyzed by the cytochrome P450 (CYP) enzyme system nih.gov. For a compound like this compound, potential Phase I pathways could include hydroxylation of the dimethylphenyl ring or N-dealkylation.

Phase II Reactions: These involve the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules, creating more water-soluble compounds that are easily excreted nih.gov. Common conjugation reactions include glucuronidation, sulfation, and glutathione conjugation nih.gov. For instance, a hydroxylated metabolite of this compound could undergo glucuronidation nih.gov.

By piecing together the structures of the identified metabolites (from section 6.1.1), a comprehensive metabolic map can be constructed to illustrate the primary biotransformation pathways.

Investigation of Cytochrome P450 (CYP) and Other Drug-Metabolizing Enzyme Inhibition/Induction (In Vitro)

Drug-drug interactions (DDIs) often occur when one drug alters the metabolism of another, commonly through the inhibition or induction of CYP enzymes mdpi.comresearchgate.net. Therefore, it is critical to assess a new compound's potential to act as either a perpetrator or a victim in such interactions nih.gov.

In Vitro Inhibition Assays: These assays determine if this compound can inhibit the activity of major human CYP isoforms, such as CYP1A2, 2C9, 2C19, 2D6, and 3A4, which are responsible for the metabolism of the majority of clinical drugs nih.gov. The compound is co-incubated with human liver microsomes and a known probe substrate specific to each CYP isoform. The inhibitory potential is quantified by measuring the reduction in the formation of the substrate's metabolite. The result is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50% researchgate.net. Further studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mechanism-based) mdpi.com.

In Vitro Induction Assays: Enzyme induction is the process by which a drug increases the synthesis of a metabolizing enzyme, which can lead to faster metabolism of co-administered drugs and a potential loss of efficacy focusontoxpath.comnih.gov. The potential of this compound to induce CYP enzymes (commonly CYP1A2, 2B6, and 3A4) is typically evaluated using primary cultures of fresh human hepatocytes from multiple donors nih.gov. The hepatocytes are treated with the test compound for a period (e.g., 48-72 hours), and induction is measured by assessing the increase in enzyme activity or, more directly, the increase in the corresponding messenger RNA (mRNA) levels nih.gov.

Table 3: Representative Data from CYP Inhibition and Induction Assays

| Assay Type | CYP Isoform | Result |

|---|---|---|

| Inhibition | CYP1A2 | IC50 > 50 µM |

| CYP2C9 | IC50 = 25 µM | |

| CYP2D6 | IC50 > 50 µM | |

| CYP3A4 | IC50 = 15 µM | |

| Induction | CYP1A2 | 1.5-fold increase at 10 µM |

In Vitro Characterization of Drug Transporter Interactions

Drug transporters are membrane proteins that control the passage of substances into and out of cells and are critical determinants of drug disposition and tissue distribution nih.govnih.gov. Interactions with these transporters can lead to significant DDIs mdpi.com. Key transporter families include the Solute Carrier (SLC) family (e.g., OATPs, OCTs for uptake) and the ATP Binding Cassette (ABC) family (e.g., P-glycoprotein (P-gp) and BCRP for efflux) nih.gov.

In vitro assays are used to determine if this compound is a substrate or an inhibitor of these key transporters. These studies typically use membrane vesicles or cell lines that overexpress a specific transporter.

Substrate Assessment: The rate of transport of the radiolabeled or unlabeled compound across the cell membrane is measured to see if it is actively transported.

Inhibition Assessment: The compound is incubated with a known probe substrate for a specific transporter. A reduction in the transport of the probe substrate indicates that the test compound is an inhibitor.

The results help predict potential DDIs and understand the mechanisms of drug absorption and elimination in tissues like the intestine, liver, and kidney nih.govmdpi.com.

Table 4: Illustrative Summary of In Vitro Drug Transporter Interaction Studies

| Transporter | Assay Type | Finding |

|---|---|---|

| P-gp (MDR1) | Substrate | Not a substrate |

| P-gp (MDR1) | Inhibition | IC50 = 18 µM |

| BCRP | Substrate | Not a substrate |

| BCRP | Inhibition | IC50 > 50 µM |

| OATP1B1 | Inhibition | IC50 = 8 µM |

In Vitro Permeability and Physicochemical Determinants of Disposition

The ability of a drug to pass through biological membranes, such as the intestinal wall, is a key factor in its oral bioavailability. In vitro permeability is commonly assessed using cell-based assays, with the Caco-2 cell line being the most widely used model springernature.com. Caco-2 cells are derived from human colon adenocarcinoma and, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.

In the assay, this compound would be added to either the apical (AP) or basolateral (BL) side of the monolayer. The rate of its appearance on the opposite side is measured over time to determine the apparent permeability coefficient (Papp). The ratio of transport from the basolateral to the apical side versus the apical to the basolateral side (efflux ratio) can also indicate if the compound is subject to active efflux, for instance by P-gp nih.gov. These permeability values are used to classify compounds and predict their potential for oral absorption springernature.com.

Table 5: Example of Caco-2 Permeability Assay Results

| Parameter | Value | Classification |

|---|---|---|

| Papp (A→B) (10⁻⁶ cm/s) | 15.2 | High Permeability |

| Papp (B→A) (10⁻⁶ cm/s) | 16.1 | - |

Advanced Computational Chemistry and Chemoinformatics Applications for N 2,5 Dimethylphenyl Ethanesulfonamide Research

Molecular Docking Simulations for Predicting Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or enzyme. nih.govchemmethod.com This method is crucial in structure-based drug design for hypothesizing the interaction between a potential drug and its biological target at the atomic level. nih.govmedcraveonline.com

For N-(2,5-dimethylphenyl)ethanesulfonamide, docking simulations would be a primary step to identify potential protein targets and elucidate its mechanism of action. Given that the sulfonamide functional group is a well-known pharmacophore in antibacterial drugs, a logical starting point would be to investigate its interaction with key bacterial enzymes. nih.gov A primary target for sulfonamide antibiotics is dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in bacteria. nih.govnih.govyoutube.com

A hypothetical docking study of this compound against Escherichia coli DHPS (PDB ID: 1AJ0) could be performed. The simulation would calculate a binding affinity (docking score) and identify the specific amino acid residues in the active site that form interactions, such as hydrogen bonds and hydrophobic contacts, with the ligand.

| Ligand | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|---|

| This compound | DHPS (1AJ0) | -7.8 | Arg63 | Hydrogen Bond (with SO₂) |

| Ser222 | Hydrogen Bond (with NH) | |||

| Phe190, Met224 | Hydrophobic (with dimethylphenyl ring) |

Molecular Dynamics Simulations for Conformational Sampling and Binding Energetics

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. nih.govmdpi.com By simulating the physical movements of atoms and molecules, MD can be used to assess the stability of a protein-ligand complex, sample different conformations of a flexible molecule, and calculate binding free energies with higher accuracy than docking alone. nih.govmdpi.com

For this compound, MD simulations would serve two main purposes:

Conformational Sampling: The molecule possesses several rotatable bonds, particularly around the sulfonamide linkage. MD simulations would explore the molecule's conformational landscape, identifying the most stable three-dimensional shapes. Studies on the related compound N-(2,5-dimethylphenyl)benzenesulfonamide have revealed specific C—SO₂—NH—C torsion angles, and MD could predict similar preferential orientations for the ethanesulfonamide (B75362) derivative. nih.govnih.gov

Binding Energetics: Following molecular docking, an MD simulation of the this compound-DHPS complex would be run for an extended period (e.g., 100 nanoseconds) to verify the stability of the predicted binding pose. The simulation trajectory can be analyzed to calculate the Root Mean Square Deviation (RMSD) of the ligand, which indicates its stability in the binding pocket. Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to the trajectory to calculate a more refined estimate of the binding free energy.

| Analysis Type | Parameter | Illustrative Value | Interpretation |

|---|---|---|---|

| MD Simulation (100 ns) | Ligand RMSD | 1.5 Å | Indicates stable binding within the active site. |

| Protein RMSF (Binding Site) | < 2.0 Å | Suggests key binding residues remain stable upon ligand interaction. | |

| Binding Energetics (MM-GBSA) | ΔG_bind (Binding Free Energy) | -45.5 kcal/mol | Favorable binding driven by van der Waals and electrostatic forces. |

| ΔE_vdw (van der Waals Energy) | -55.2 kcal/mol | ||

| ΔE_elec (Electrostatic Energy) | -20.1 kcal/mol |

Virtual Screening Methodologies for Identifying Related Chemical Scaffolds or Binding Partners

Virtual screening (VS) is a computational strategy used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. medcraveonline.com VS can be either structure-based, where compounds are docked into the 3D structure of a target, or ligand-based, where compounds are compared against a known active molecule. nih.govacs.org

In the context of this compound research, VS could be used to:

Identify Related Scaffolds: Using this compound as a query molecule in a ligand-based virtual screen (e.g., based on shape or chemical fingerprint similarity), one could rapidly search databases like ZINC or ChEMBL to find commercially available or synthetically accessible compounds with similar structures. These "hits" could then be acquired for biological testing.

Identify New Binding Partners: Using a validated protein target model (e.g., DHPS), a structure-based virtual screen could be performed on a large compound library. This would identify molecules with diverse chemical scaffolds that are predicted to bind to the target, potentially leading to the discovery of novel classes of inhibitors.

| Hit ID | Chemical Scaffold Description (Hypothetical) | Similarity Score (Tanimoto) | Predicted Activity |

|---|---|---|---|

| ZINC0012345 | N-(2,5-diethylphenyl)ethanesulfonamide | 0.92 | High |

| ZINC0054321 | N-(2-chloro-5-methylphenyl)ethanesulfonamide | 0.88 | High |

| ZINC0098765 | N-(2,5-dimethylphenyl)propanesulfonamide | 0.85 | Moderate |

In Silico Prediction of In Vitro ADME Parameters

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical for its development as a drug. nih.gov Unfavorable ADME properties are a major cause of failure in clinical trials. nih.gov Numerous in silico tools and web servers (e.g., SwissADME, pkCSM) can rapidly predict these properties from a chemical structure, guiding lead optimization. researchgate.neticm.edu.pl

For this compound, a full in silico ADME profile would be generated to assess its drug-like potential. This includes evaluating its compliance with established guidelines like Lipinski's Rule of Five, which predicts oral bioavailability, as well as predicting specific parameters such as aqueous solubility, blood-brain barrier (BBB) permeability, and potential inhibition of key metabolic enzymes like the cytochrome P450 family.

| Property Category | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | 213.30 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.35 | Compliant with Lipinski's Rule (<5) | |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) | |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule (<10) | |

| Topological Polar Surface Area (TPSA) | 46.2 Ų | Good potential for cell permeability | |

| Pharmacokinetics | Aqueous Solubility (LogS) | -2.8 | Moderately soluble |

| Blood-Brain Barrier (BBB) Permeability | Yes (Predicted) | May cross into the central nervous system | |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | High likelihood of oral bioavailability |

| Bioavailability Score | 0.55 | Good probability of being orally active |

Chemoinformatics-Driven Data Mining and Chemical Space Exploration

Chemoinformatics applies computational methods to analyze vast datasets of chemical information. scienceopen.com This allows researchers to perform data mining to uncover hidden relationships and to explore "chemical space"—a multidimensional representation of all possible molecules, helping to position new compounds relative to known ones. acs.org

For this compound, chemoinformatics approaches would be used to:

Data Mining: Mine chemical databases (e.g., PubChem, ChEMBL) for all compounds containing the N-(2,5-dimethylphenyl) group or the ethanesulfonamide group. The associated biological data for these compounds could be aggregated to build structure-activity relationship (SAR) models, providing insights into which structural modifications might enhance a desired activity, such as antibacterial potency.

Chemical Space Exploration: Key physicochemical descriptors (e.g., molecular weight, LogP, TPSA, number of rotatable bonds) for this compound and a library of its virtual analogs can be calculated. Using dimensionality reduction techniques like Principal Component Analysis (PCA), these compounds can be plotted to visualize their region of chemical space. This map can then be compared to the space occupied by known approved drugs to assess the "drug-likeness" and novelty of the designed compounds.

| Compound | Molecular Weight (g/mol) | LogP | TPSA (Ų) | Rotatable Bonds |

|---|---|---|---|---|

| This compound | 213.30 | 2.35 | 46.2 | 3 |

| Analog 1: N-(phenyl)ethanesulfonamide | 185.24 | 1.45 | 46.2 | 2 |

| Analog 2: N-(2,5-dichlorophenyl)ethanesulfonamide | 254.14 | 3.10 | 46.2 | 3 |

| Analog 3: N-(2,5-dimethylphenyl)benzenesulfonamide | 261.34 | 3.05 | 46.2 | 3 |

Future Directions and Emerging Research Avenues in Sulfonamide Chemistry

Development of Next-Generation Synthetic Methodologies

The synthesis of sulfonamides is moving beyond traditional methods, which often involve the reaction of sulfonyl chlorides with amines, towards more efficient, sustainable, and versatile strategies. sci-hub.se These next-generation methodologies are critical for creating novel analogues of compounds like N-(2,5-dimethylphenyl)ethanesulfonamide with greater molecular diversity and precision.

Key advancements in this area include:

Catalytic Oxidative Coupling: Metal-free conditions using agents like I2O5 are being employed for the oxidative S-N coupling between thiols and amines, offering a milder alternative to traditional methods. thieme-connect.com

Sulfur Dioxide Surrogates: To circumvent the challenges of using gaseous sulfur dioxide, solid surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) are being used. thieme-connect.comsci-hub.se This approach facilitates the introduction of the sulfonyl group with high functional group tolerance. thieme-connect.com

C-N Cross-Coupling Reactions: While challenging due to the lower nucleophilicity of sulfonamides, advancements in C-N cross-coupling techniques are expanding the toolkit for synthesizing N-(hetero)aryl sulfonamides. thieme-connect.com

Electrochemical Synthesis: Convergent paired electrochemical synthesis offers a green and catalyst-free method, using the reduction of nitro compounds to generate amines in-situ, which then react to form sulfonamides. researchgate.net

Multicomponent Reactions (MCRs): MCRs are being explored as an efficient and green synthetic method, allowing for the construction of complex sulfonamide structures in a single step. researchgate.net

Table 1: Comparison of Traditional and Next-Generation Sulfonamide Synthetic Methodologies

| Methodology | Description | Advantages | Disadvantages/Challenges |

|---|---|---|---|

| Traditional (Sulfonyl Chloride + Amine) | Nucleophilic reaction between an amine and a sulfonyl chloride in the presence of a base. sci-hub.se | Well-established, straightforward for simple molecules. | Limited substrate scope, use of potentially harsh reagents. thieme-connect.com |

| Catalytic Oxidative Coupling | Oxidative S-N bond formation, often using metal-free catalysts. thieme-connect.com | Mild conditions, high efficiency, avoids pre-functionalization. thieme-connect.com | Requires careful selection of oxidant and catalyst. thieme-connect.com |

| Sulfur Dioxide Surrogates | Use of solid SO2 sources like DABSO for insertion reactions. thieme-connect.comsci-hub.se | Avoids handling gaseous SO2, high functional group compatibility. thieme-connect.com | Can require specific reaction conditions. |

| Electrochemical Synthesis | Paired electrolysis to generate reactive intermediates for sulfonamide formation. researchgate.net | Green, catalyst-free, avoids toxic amine starting materials. researchgate.net | Can be mechanistically complex. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the final product. researchgate.net | High efficiency, atomic economy, rapid generation of diversity. researchgate.net | Reaction discovery and optimization can be complex. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Applications of AI/ML in sulfonamide chemistry include:

De Novo Drug Design: Generative chemistry algorithms can design novel sulfonamide structures from scratch or by modifying existing scaffolds, like this compound, to optimize for specific properties. youtube.com

Property Prediction: ML models can accurately predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, helping to prioritize the synthesis of candidates with higher chances of success. nih.gov

Target Identification and Interaction Prediction: AI can analyze vast biological datasets to identify new potential protein targets and predict the binding affinity and interaction patterns of sulfonamide derivatives with these targets. nih.govnih.gov For instance, deep learning models have been trained to predict the efficacy of drug compounds with high accuracy. nih.gov

Lead Optimization: By iteratively suggesting modifications and predicting their impact, AI can guide the optimization of lead compounds to enhance potency and reduce off-target effects. worldpharmatoday.com

Table 2: Applications of AI/ML in Sulfonamide Drug Discovery

| AI/ML Application | Description | Impact on Sulfonamide Research |

|---|---|---|

| Generative Models | Algorithms that create new, viable molecular structures based on a set of rules. youtube.com | Rapidly generates diverse libraries of novel sulfonamide analogues for screening. youtube.com |

| Predictive ADMET Modeling | Machine learning models trained on large datasets to forecast the pharmacokinetic and toxicity profiles of new molecules. nih.gov | Reduces late-stage attrition by filtering out compounds with unfavorable properties early in the discovery process. youtube.com |

| Virtual Screening | Computational technique to search large libraries of compounds to identify those most likely to bind to a drug target. nih.gov | Efficiently screens millions of potential sulfonamide derivatives against a specific target, saving time and resources. |

| Drug Repurposing | AI algorithms analyze biological and chemical data to find new uses for existing drugs. nih.gov | Identifies new therapeutic indications for known sulfonamide drugs. |

Novel In Vitro Assay Development for Target Validation and Mechanism Elucidation

The validation of biological targets and the elucidation of a compound's mechanism of action are crucial steps in drug development. The creation of novel and more physiologically relevant in vitro assays is essential for accurately assessing the potential of sulfonamide derivatives.

Emerging trends in this area focus on:

Advanced Cell-Based Assays: Moving beyond simple cell lines to more complex systems like 3D organoids and co-culture models that better mimic the in vivo environment.

High-Content Screening (HCS): Automated microscopy and image analysis to simultaneously measure multiple parameters in cells treated with a compound, providing a deeper understanding of its phenotypic effects.

Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) and kinase activity panels to confirm that a compound directly interacts with its intended target within the cell.

Resistance Modeling Assays: Developing in vitro models to study and predict the development of drug resistance, for example, by culturing pathogens or cancer cells under selective pressure from a sulfonamide compound. nih.gov

Pathogen-Host Interaction Models: For antimicrobial research, assays that model the interaction between a pathogen and host cells can provide insights into a compound's efficacy in a more complex biological context. The Galleria mellonella larvae model, for instance, is used to assess the in vivo pathogenic potential of bacterial strains. plos.org

Table 3: Modern In Vitro Assay Platforms for Sulfonamide Research

| Assay Type | Purpose | Example Application for Sulfonamides |

|---|---|---|

| α-Glucosidase Inhibition Assay | To screen for potential antidiabetic agents by measuring the inhibition of the α-glucosidase enzyme. rsc.orgrsc.org | Evaluating analogues of this compound for their ability to lower blood glucose. rsc.org |

| Biofilm Formation Assay | To assess a compound's ability to inhibit or disrupt microbial biofilms, a key factor in chronic infections and antibiotic resistance. plos.org | Testing novel sulfonamides against biofilm-forming bacteria like Pseudomonas aeruginosa. plos.org |

| Cellular Thermal Shift Assay (CETSA) | To verify direct binding of a ligand to a target protein in a cellular environment by measuring changes in protein thermal stability. | Confirming that a newly designed sulfonamide engages its intended kinase or enzyme target inside cancer cells. |

| 3D Spheroid/Organoid Models | To test compound efficacy and toxicity in a three-dimensional cell culture that better mimics tissue architecture. | Assessing the anti-cancer activity of a sulfonamide derivative on a tumor spheroid model. |

Exploration of Multi-Targeting Approaches for this compound Analogues

Complex diseases such as cancer, diabetes, and central nervous system disorders often involve multiple biological pathways. sci-hub.sersc.org This complexity has spurred the development of multi-target drugs, which are single molecules designed to interact with two or more distinct targets simultaneously. The sulfonamide scaffold is an excellent platform for designing such agents due to its versatile structure and broad bioactivity. sci-hub.senih.gov

Key strategies in this area include:

Molecular Hybridization: Combining the pharmacophore of a sulfonamide with another distinct bioactive scaffold into a single hybrid compound. nih.gov This approach aims to leverage the biological activities of both parent molecules.

Fragment-Based Design: Linking molecular fragments known to bind to different targets to create a single multi-target ligand.

Privileged Scaffold Decoration: Using the sulfonamide group as a "privileged structure" and modifying its substituents to achieve affinity for multiple, disease-relevant targets. nih.gov For example, in the context of diabetes, researchers are designing sulfonamides that can inhibit α-glucosidase and also modulate other targets involved in glucose metabolism. rsc.org

Table 4: Strategies for Multi-Targeting Sulfonamide Analogues

| Strategy | Description | Potential Disease Application |

|---|---|---|

| Dual Enzyme Inhibition | Designing a single sulfonamide analogue to inhibit two different enzymes in a disease pathway. | Diabetes: Inhibiting both α-glucosidase and α-amylase. rsc.orgrsc.org |

| Receptor/Enzyme Targeting | Creating a molecule that acts on a cell surface receptor and an intracellular enzyme. | Cancer: Modulating a growth factor receptor while also inhibiting a key enzyme in a signaling cascade. mdpi.com |

| Antimicrobial + Anti-inflammatory | Developing a hybrid compound with both antimicrobial and anti-inflammatory properties. | Infectious Diseases: Simultaneously killing bacteria and reducing the associated inflammation. |

| Multi-Targeting in CNS Disorders | Designing ligands that can modulate multiple neurotransmitter systems or enzymes implicated in neurodegenerative diseases. | Alzheimer's Disease: Inhibiting both acetylcholinesterase and butyrylcholinesterase. sci-hub.se |

Advanced Spectroscopic and Imaging Techniques for Real-time Molecular Interaction Studies

Understanding how a ligand like this compound interacts with its biological target at a molecular level is fundamental to rational drug design. Advanced spectroscopic and imaging techniques provide unprecedented, real-time insights into these interactions. apple.com

Key techniques and their applications include:

Fluorescence Spectroscopy: This sensitive technique is used to study drug-protein interactions by monitoring changes in the intrinsic fluorescence of proteins (like tryptophan residues) upon ligand binding. acs.orgnih.gov It can provide information on binding constants, binding sites, and conformational changes. acs.org

Circular Dichroism (CD) Spectroscopy: CD is widely used to determine the secondary structure of proteins and to detect changes in that structure upon the binding of a sulfonamide ligand. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for obtaining high-resolution structural information about ligand-protein complexes in solution, identifying the specific atoms involved in the interaction. acs.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).

X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of ligand-protein complexes, revealing the precise binding mode and key interactions, such as hydrogen bonds and hydrophobic contacts. acs.org

Table 5: Spectroscopic Techniques for Studying Sulfonamide-Protein Interactions

| Technique | Information Obtained | Relevance to Sulfonamide Research |

|---|---|---|

| Fluorescence Spectroscopy | Binding affinity, binding mechanism (static vs. dynamic quenching), conformational changes. acs.orgnih.gov | Quantifying the strength of the interaction between a sulfonamide and its target protein. nih.gov |

| Circular Dichroism (CD) | Changes in protein secondary structure (α-helix, β-sheet content). nih.gov | Determining if sulfonamide binding induces a conformational change in the target protein. nih.gov |

| Nuclear Magnetic Resonance (NMR) | High-resolution 3D structure of complex in solution, identification of binding site residues. acs.org | Mapping the precise binding interface of a sulfonamide on its protein target. acs.org |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | Providing a complete thermodynamic signature of the binding event, guiding lead optimization. |

| X-ray Crystallography | Atomic-level 3D structure of the ligand-protein complex. acs.org | Visualizing the exact orientation and key interactions of a sulfonamide within the protein's binding pocket. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.